![molecular formula C18H22ClNO3 B1451642 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline CAS No. 1040693-08-0](/img/structure/B1451642.png)
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline
Vue d'ensemble
Description
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline (CMMEA) is an aromatic amine synthesized from 4-chloro-2-methylphenol and 2-methoxyethanol. It is a versatile and easily synthesized chemical compound with a wide range of applications in scientific research. CMMEA has been used in various studies related to the synthesis of other compounds, as well as in the fields of biochemistry, pharmacology, and physiology.
Applications De Recherche Scientifique
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as azo dyes, and as a catalyst in the synthesis of heterocyclic compounds. It has also been used in the synthesis of various drugs, such as antifungal agents and anti-inflammatory drugs. Additionally, N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Mécanisme D'action
The mechanism of action of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline is not fully understood. However, it is thought to act as a Lewis acid, meaning that it can donate a pair of electrons to another molecule, forming a covalent bond. Additionally, N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline may act as a proton donor, meaning that it can donate a proton to another molecule, forming an ionic bond.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin. Additionally, N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline has been shown to have a mild analgesic effect in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline has several advantages and limitations for lab experiments. One advantage is that it is easily synthesized, meaning that it can be produced in large quantities with a high yield. Additionally, it is a relatively stable compound, meaning that it can be stored for long periods of time without any significant degradation. However, N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline is a relatively toxic compound, and should be handled with caution in the laboratory.
Orientations Futures
There are several potential future directions for research into N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be conducted into its mechanism of action and its potential applications in drug synthesis. Additionally, further research could be conducted into its potential applications in the synthesis of polymers and other compounds. Finally, further research could be conducted into the potential toxicity of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline, in order to ensure that it is being handled safely in the laboratory.
Propriétés
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-14-13-15(19)3-8-18(14)23-10-9-20-16-4-6-17(7-5-16)22-12-11-21-2/h3-8,13,20H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLHAHNAGLWYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



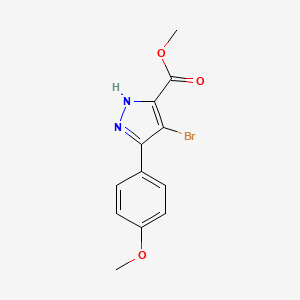
![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)

![3-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1451564.png)
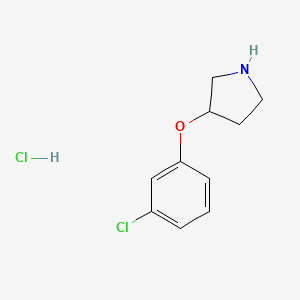
![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)
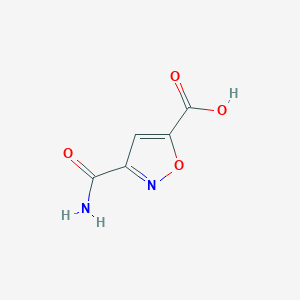
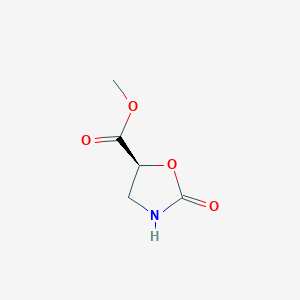
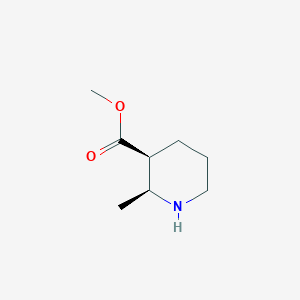

![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)

